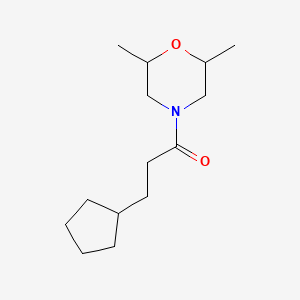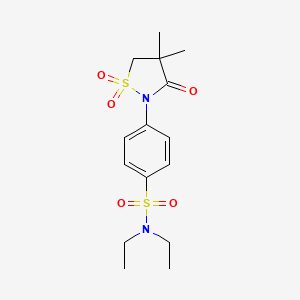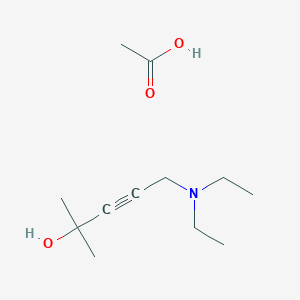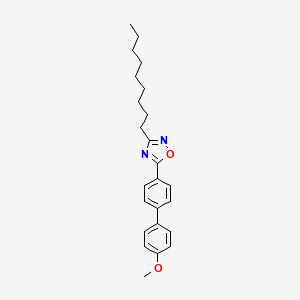
4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been found to have potential therapeutic applications in the field of neuroscience and neuropharmacology.
Wirkmechanismus
The mechanism of action of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine involves the modulation of the sigma-1 receptor. It has been found to act as a positive allosteric modulator of this receptor, which results in the enhancement of its activity. This modulation leads to the regulation of calcium signaling and protein folding, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine have been investigated in several in vitro and in vivo studies. It has been found to enhance the survival of neurons in the brain, which has potential therapeutic applications in the treatment of neurodegenerative diseases. It has also been found to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. Its neuroprotective effects also make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its bioavailability and reproducibility.
Zukünftige Richtungen
There are several future directions for the investigation of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the investigation of its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential effects on other cellular processes.
Conclusion
In conclusion, 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine is a promising compound with potential therapeutic applications in the field of neuroscience and neuropharmacology. Its high affinity for the sigma-1 receptor and neuroprotective effects make it a promising candidate for the development of new therapies for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine involves the reaction of cyclopentanone with 2,6-dimethylmorpholine in the presence of propanoyl chloride. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques. The purity and yield of the compound can be determined using spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine have been investigated in several scientific studies. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of cellular processes such as calcium signaling and protein folding. This receptor has been implicated in several neurological disorders including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11-9-15(10-12(2)17-11)14(16)8-7-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNKGZNBHFWRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)
![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)





